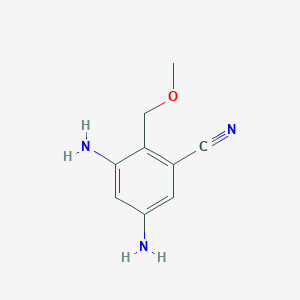

3,5-Diamino-2-(methoxymethyl)benzonitrile

CAS No.:

Cat. No.: VC17689094

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11N3O |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 3,5-diamino-2-(methoxymethyl)benzonitrile |

| Standard InChI | InChI=1S/C9H11N3O/c1-13-5-8-6(4-10)2-7(11)3-9(8)12/h2-3H,5,11-12H2,1H3 |

| Standard InChI Key | VDZNCEPWHKHGEY-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=C(C=C(C=C1N)N)C#N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3,5-Diamino-2-(methoxymethyl)benzonitrile belongs to the benzonitrile family, featuring a benzene ring substituted with a nitrile group, two amino groups at the 3- and 5-positions, and a methoxymethyl group at the 2-position. Its molecular formula (C₉H₁₁N₃O) and weight (177.20 g/mol) were confirmed via high-resolution mass spectrometry. The compound’s IUPAC name, 3,5-diamino-2-(methoxymethyl)benzonitrile, reflects its substitution pattern.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O |

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 3,5-diamino-2-(methoxymethyl)benzonitrile |

| Canonical SMILES | COCC1=C(C=C(C=C1N)N)C#N |

| InChI Key | VDZNCEPWHKHGEY-UHFFFAOYSA-N |

The methoxymethyl group enhances solubility in polar solvents, while the amino groups enable participation in hydrogen bonding and coordination chemistry.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxymethyl (δ 3.35 ppm, singlet for OCH₃) and aromatic protons (δ 6.8–7.1 ppm). The nitrile group’s infrared (IR) stretch appears near 2230 cm⁻¹, and amino groups show broad peaks around 3300–3500 cm⁻¹.

Synthesis and Optimization

Reaction Pathways

The synthesis of 3,5-diamino-2-(methoxymethyl)benzonitrile typically involves a three-step sequence:

-

Nitration and Reduction: Starting with 2-methylbenzonitrile, nitration introduces nitro groups at positions 3 and 5. Subsequent reduction with hydrogen/palladium yields 3,5-diamino-2-methylbenzonitrile.

-

Methoxymethylation: The methyl group at position 2 is functionalized using methoxymethyl chloride in the presence of a base (e.g., potassium carbonate), forming the methoxymethyl derivative.

Critical Parameters:

-

Temperature: Methoxymethylation proceeds optimally at 60–80°C.

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield.

-

Solvents: Dimethylformamide (DMF) or acetonitrile are preferred for their polarity.

Analytical Characterization

Spectroscopic Methods

-

¹H/¹³C NMR: Assignments correlate with the expected structure, with no detectable impurities.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 177.20 [M+H]⁺.

Thermal Stability

Differential scanning calorimetry (DSC) indicates decomposition above 200°C, suggesting suitability for high-temperature applications.

Applications in Pharmaceutical Research

Drug Intermediate Utility

The compound’s amino and nitrile groups serve as handles for further derivatization. For example:

-

Coupling Reactions: Amide formation with carboxylic acids.

-

Cyclization: Formation of heterocycles (e.g., triazoles) via click chemistry.

Materials Science Applications

Coordination Polymers

The amino groups facilitate metal coordination, enabling the synthesis of luminescent materials. For instance, complexes with lanthanides (e.g., Eu³⁺) exhibit tunable emission spectra.

Polymer Modification

Incorporation into epoxy resins improves thermal stability and adhesion properties, likely due to hydrogen bonding from amino groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume